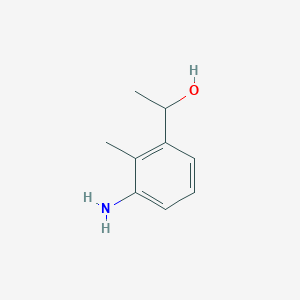

1-(3-Amino-2-methylphenyl)ethan-1-ol

Descripción general

Descripción

“1-(3-Amino-2-methylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 . It is also known as “2-amino-2-(3-methylphenyl)ethan-1-ol” and "1-(2-amino-3-methylphenyl)ethan-1-ol" .

Synthesis Analysis

The synthesis of this compound involves the use of transaminases . Transaminases are capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine . ATA-025 was found to be the best enzyme for this bioconversion, and dimethylsulfoxide (10% V/V) was the best co-solvent .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound undergoes a chiral selective transamination reaction . The variables such as enzyme loading, substrate loading, temperature, and pH were optimized for maximum conversion with good product formation and higher yield .Physical And Chemical Properties Analysis

The compound is a solid . The storage temperature is 4°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-(3-Amino-2-methylphenyl)ethan-1-ol and its derivatives have been synthesized and characterized in various studies. For instance, Schiff base ligands derived from reactions involving similar compounds have been synthesized, and their metal complexes prepared. The structures of these ligands and their complexes were characterized using techniques such as NMR, FTIR, UV-Vis, and elemental analysis. These compounds have shown potential as drug candidates due to their DNA binding activities, which were further supported by docking studies (Kurt et al., 2020).

Antitumor Activity

Tertiary aminoalkanol hydrochlorides, synthesized from compounds structurally related to this compound, have been tested for their biological properties, particularly for antitumor activity. The synthesis involved nucleophilic addition of Grignard reagents to an amino ketone precursor, leading to the production of these compounds. Their structures were confirmed by NMR and IR spectra, and they exhibited significant antitumor activity in vitro (Isakhanyan et al., 2016).

Catalytic Activities

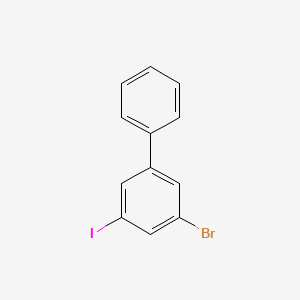

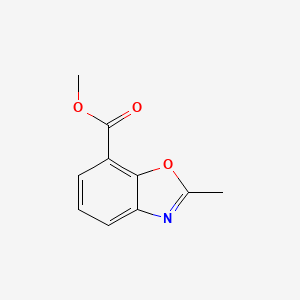

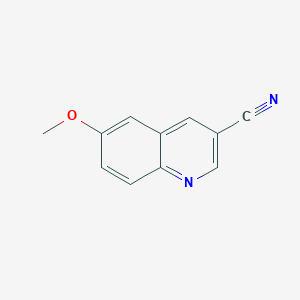

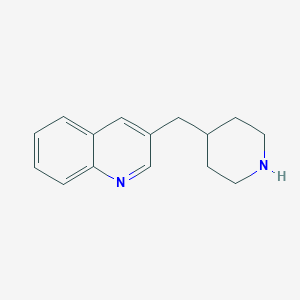

Studies have also explored the catalytic activities of complexes involving amino-azo-phenol ligands similar to this compound derivatives. Ruthenium and palladium complexes incorporating these ligands were synthesized and characterized. These complexes exhibited catalytic activity towards various organic reactions, including Suzuki, Heck, and Cyanation reactions, showcasing their potential utility in synthetic chemistry (Pattanayak et al., 2015).

Enantioselective Synthesis

Enzymatic and chemical methods have been employed for the enantioselective synthesis of compounds containing the this compound moiety. These methods are crucial for producing optically active intermediates used in the synthesis of pharmaceuticals and bioactive molecules. For example, Ir-catalyzed allylic aminations have been used to produce optically active amino alcohols, which serve as key intermediates in the synthesis of various cyclic beta-amino alcohol derivatives (Lee et al., 2007).

Mecanismo De Acción

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

The compound synthesized by the green, facile, and novel enzymatic approach with an optimized process could be used for the synthesis of different active pharmaceutical entities . The findings of ‘What If’ studies performed by investigating timely progress of reaction on gram scale by drastically changing the process parameters revealed a substantial modification in process variables to achieve desired results .

Propiedades

IUPAC Name |

1-(3-amino-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVURQOFYBCCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B3100247.png)

![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)